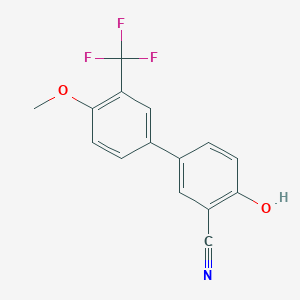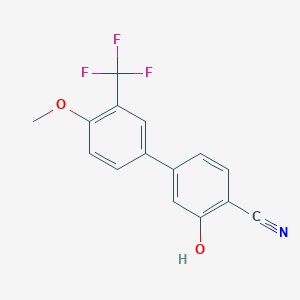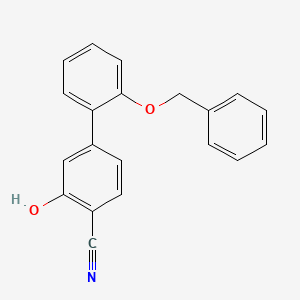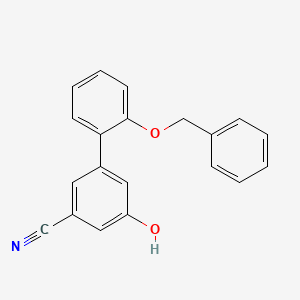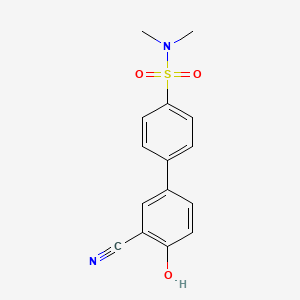
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-CN-5-DMS-PP) is a chemical compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2018, and has been studied for its biochemical and physiological effects.
科学的研究の応用
3-CN-5-DMS-PP has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme β-glucosidase, which is involved in the breakdown of carbohydrates. It has also been used as a reagent in peptide synthesis, as it has been shown to be capable of forming stable amide bonds with amino acids. In addition, 3-CN-5-DMS-PP has been studied for its potential use in the synthesis of pharmaceuticals, as it has been found to be capable of forming stable ester bonds with carboxylic acids.
作用機序
The mechanism of action of 3-CN-5-DMS-PP is not yet fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is likely due to the presence of the reducing agent, sodium cyanoborohydride, in the synthesis of 3-CN-5-DMS-PP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-DMS-PP have not been extensively studied. However, it has been found to be capable of forming stable amide and ester bonds with amino acids and carboxylic acids, respectively. This suggests that 3-CN-5-DMS-PP may be capable of altering the structure of proteins and other macromolecules. In addition, 3-CN-5-DMS-PP has been found to be a substrate for the enzyme β-glucosidase, suggesting that it may be capable of influencing the metabolism of carbohydrates.
実験室実験の利点と制限
3-CN-5-DMS-PP has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, as it can be produced through a simple reductive amination reaction. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, it is relatively inexpensive to purchase, making it a cost-effective reagent for laboratory experiments.
On the other hand, 3-CN-5-DMS-PP also has several limitations. First, the mechanism of action of 3-CN-5-DMS-PP is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes. Second, the compound has not yet been extensively studied, so its effects on biological systems are not yet fully known. Finally, 3-CN-5-DMS-PP may be toxic in high concentrations, so it is important to use caution when handling the compound in laboratory experiments.
将来の方向性
There are several potential future directions for the study of 3-CN-5-DMS-PP. First, further research is needed to better understand the mechanism of action of the compound. Second, further studies are needed to determine the effects of 3-CN-5-DMS-PP on biochemical and physiological processes. Third, more research is needed to determine the potential applications of 3-CN-5-DMS-PP in the synthesis of pharmaceuticals. Fourth, further studies are needed to determine the toxicity of 3-CN-5-DMS-PP in high concentrations. Finally, more research is needed to determine the potential uses of 3-CN-5-DMS-PP in other scientific fields, such as biotechnology and materials science.
合成法
3-CN-5-DMS-PP is synthesized through a process known as reductive amination. This process involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride. In the case of 3-CN-5-DMS-PP, the amine used is 2-N,N-dimethylsulfamoylphenyl, the ketone or aldehyde is 3-cyano-5-phenylphenol, and the reducing agent is sodium cyanoborohydride. The reaction of these three components yields 3-CN-5-DMS-PP as the product.
特性
IUPAC Name |
2-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-14(15)12-7-11(10-16)8-13(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXRNWCIHDVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




